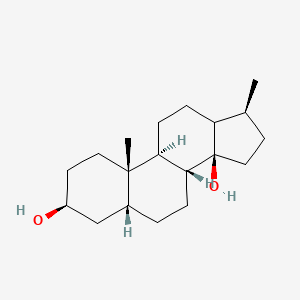
Androstane-3,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androstane-3,14-diol, also known as this compound, is a useful research compound. Its molecular formula is C19H32O2 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Research
Prostate Cancer Treatment:
Androstane-3,14-diol has emerged as a significant compound in prostate cancer research due to its ability to modulate androgen receptor activity. Studies indicate that its metabolites, particularly 5α-androstane-3β,17β-diol (3β-Diol), can inhibit prostate cancer cell migration through estrogen receptor β (ERβ) activation rather than traditional androgen receptor pathways. This mechanism is crucial for understanding how to combat androgen-independent prostate cancer, which often develops following androgen deprivation therapy (ADT) .
Table 1: Effects of this compound on Prostate Cancer Cells
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Study A | DU145 | Inhibition of migration | ERβ activation |
| Study B | LNCaP | Increased PSA production | Conversion to DHT |
| Study C | VCaP | Reduced cell proliferation | ERβ signaling |
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to mitigate neurotoxicity in neuronal cell lines such as SH-SY5Y. The compound appears to reduce the phosphorylation of ERK (extracellular signal-regulated kinase), which is often elevated in neurodegenerative conditions. This suggests a potential role for this compound in protecting against age-related cognitive decline and peripheral nerve neuropathy .
Endocrine Regulation
Hypothalamic-Pituitary-Adrenal Axis Modulation:
this compound has been studied for its effects on the hypothalamic-pituitary-adrenal (HPA) axis. Research indicates that it can regulate stress hormone secretion (CORT and ACTH) effectively. This regulation is mediated through estrogen receptors rather than androgen receptors, suggesting that this compound may play a role in managing stress responses .
Cardiac Glycosides and Pharmacology
The compound serves as a structural backbone for certain cardiac glycosides. Its configuration is critical for the interaction with Na,K-ATPase, which is essential for cardiac function. Understanding this relationship helps in the development of more effective cardiac therapies .
Case Study 1: Prostate Cancer Progression
A clinical study observed patients undergoing ADT who exhibited biochemical progression of prostate cancer. The study found elevated levels of this compound metabolites correlating with disease advancement. This highlights the need to consider these metabolites in treatment strategies .
Case Study 2: Neuroprotection in Aging
In an animal model study, this compound was administered to assess its impact on cognitive function in aging rats. Results indicated a significant improvement in memory tasks compared to control groups, supporting its potential as a neuroprotective agent .
Propriétés
Numéro CAS |
98753-27-6 |
|---|---|
Formule moléculaire |
C19H32O2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
(3S,5R,8R,9S,10S,14R,17S)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,13,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,14-diol |
InChI |
InChI=1S/C19H32O2/c1-12-7-10-19(21)15(12)5-6-16-17(19)4-3-13-11-14(20)8-9-18(13,16)2/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14-,15?,16-,17+,18-,19+/m0/s1 |
Clé InChI |
GWSWTJBDIYSWLO-YGMIPYCQSA-N |
SMILES |
CC1CCC2(C1CCC3C2CCC4C3(CCC(C4)O)C)O |
SMILES isomérique |
C[C@H]1CC[C@]2(C1CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O |
SMILES canonique |
CC1CCC2(C1CCC3C2CCC4C3(CCC(C4)O)C)O |
Synonymes |
5 beta,14 beta-androstane-3 beta,14-diol androstane-3,14-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















